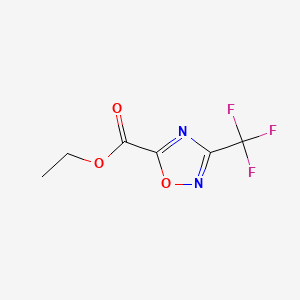

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science.

Applications De Recherche Scientifique

Nonlinear Optical (NLO) Applications

Thiopyrimidine derivatives, including the one , have been explored for their potential in nonlinear optics (NLO). A study detailed the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives, highlighting their promising applications in medicine and the NLO fields. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to evaluate the photophysical and NLO characteristics of these compounds, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).

Antiviral and Antimicrobial Activity

Several studies have synthesized and tested pyrimidine derivatives for their antiviral and antimicrobial activities. One research synthesized dihydropyrimidines with potential antihypertensive and anti-ulcer activities, contributing to the development of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2004). Another study focused on the synthesis and characterization of a novel pyrimidine derivative for its antioxidant and radioprotective activities, indicating its potential in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Antitumor Agents

Compounds related to 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine have also been evaluated for their potential as antitumor agents. Research into dihydropyrimidine derivatives has revealed their structure-activity relationships, demonstrating significant antitumor activities and highlighting their potential in cancer treatment (Gangjee et al., 2009).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and evaluation of pyrimidine derivatives, including their chemical properties and potential biological activities. One such research utilized microwave-assisted synthesis to produce novel thiazolopyrimidine derivatives, examining their antioxidant and antimicrobial activities and demonstrating the efficiency and benefits of microwave-assisted methods in chemical synthesis (Youssef & Amin, 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-Dichloro-5-methylpyrimidine", "Ethyl mercaptan", "Isopropylamine", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: 2,4-Dichloro-5-methylpyrimidine is reacted with ethyl mercaptan in the presence of sodium hydride to yield 2-(Ethylthio)-4,5-dichloro-6-methylpyrimidine.", "Step 2: The above product is then reacted with isopropylamine to form 2-(Ethylthio)-4,5-dichloro-6-methyl-2-(1-methylethyl)pyrimidine.", "Step 3: Finally, the product from step 2 is treated with bromine to yield 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine." ] } | |

Numéro CAS |

77738-92-2 |

Formule moléculaire |

C10H16N2S |

Poids moléculaire |

196.312 |

Nom IUPAC |

4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |

Clé InChI |

UNQKKHXKUXOBRH-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=NC(=C1)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)